Pyclock
Description
Overview of Pyclock as a Peptide Coupling Reagent
This compound functions by activating the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide chain. This process facilitates the formation of the peptide bond. smolecule.com As a phosphonium (B103445) salt, this compound is recognized for its ability to promote coupling reactions with a reduced risk of certain side reactions compared to some other classes of coupling agents. iris-biotech.deluxembourg-bio.com It is utilized in both solution-phase and solid-phase peptide synthesis (SPPS). biosynth.comthaiscience.infowikipedia.org
Historical Context and Evolution of Coupling Agents in Peptide Synthesis
The history of chemical peptide synthesis dates back over a century, with early methods involving acyl chlorides and acyl azides. nih.govnih.govacs.orgnih.gov A major breakthrough occurred with the introduction of carbodiimide (B86325) reagents in the 1950s, such as dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.comacs.orgluxembourg-bio.com While effective, carbodiimides could lead to side reactions and racemization. The subsequent introduction of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in the 1970s significantly improved carbodiimide-mediated couplings by reducing racemization and enhancing yields. luxembourg-bio.comacs.orgluxembourg-bio.com
The field further evolved with the development of "onium" salts, including phosphonium and aminium (or uronium) salts, which could act as standalone coupling reagents. luxembourg-bio.comresearchgate.net Examples include benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (HBTU). nih.govluxembourg-bio.comsigmaaldrich.com These reagents offered advantages in terms of reaction speed and efficiency. However, some of these benzotriazole-based reagents were later identified as potentially explosive, leading to the exploration of safer alternatives. acs.orgcsic.esacs.org
This compound's Position within the Oxyma Family of Reagents
This compound is often associated with the Oxyma family of reagents, although it is specifically a phosphonium salt derived from 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), which is a benzotriazole (B28993) derivative, not directly from OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). biosynth.comiris-biotech.decsic.essigmaaldrich.comluxembourg-bio.com The Oxyma family, based on OxymaPure, represents a class of coupling additives and reagents developed as safer alternatives to the potentially explosive benzotriazole derivatives like HOBt and HOAt. acs.orgluxembourg-bio.combachem.comthieme-connect.com
While this compound is derived from 6-Cl-HOBt, which is structurally related to HOBt, it is often discussed alongside newer Oxyma-based phosphonium salts like PyOxim (PyOxP) due to its role as a modern, highly effective coupling agent. acs.orgresearchgate.netluxembourg-bio.com The inclusion of the chlorine atom in the 6-position of the benzotriazole ring in this compound (derived from 6-Cl-HOBt) enhances the acidity of the leaving group compared to HOBt, contributing to increased reactivity. smolecule.comluxembourg-bio.comsigmaaldrich.comluxembourg-bio.com
Significance of this compound in Modern Synthetic Chemistry Research
This compound holds significant importance in modern synthetic chemistry, particularly for the synthesis of challenging peptides. Its advantages include enhanced reactivity and efficiency, especially in reactions involving hindered amino acids, cyclizations, and slow couplings. biosynth.comsmolecule.comiris-biotech.degoogle.com Unlike some aminium-based reagents, this compound does not readily react with the free amine terminus of a growing peptide chain to form undesirable guanidine (B92328) byproducts, allowing it to be used in excess to drive reactions to completion. iris-biotech.deluxembourg-bio.com This property is particularly beneficial in solid-phase peptide synthesis and for the synthesis of cyclic peptides. iris-biotech.dewikipedia.orggoogle.com Research findings have demonstrated this compound's effectiveness in achieving high coupling yields with minimal side-products in the synthesis of peptides containing difficult-to-incorporate amino acids. google.com
Table 1 summarizes some key properties of this compound:
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₂₇ClF₆N₆OP₂ | biosynth.comsmolecule.comsigmaaldrich.comchemicalbook.in |
| Molecular Weight | ~554.84 g/mol | biosynth.comsmolecule.comsigmaaldrich.comchemicalbook.in |
| CAS Number | 893413-42-8 | biosynth.comsmolecule.comsigmaaldrich.comchemicalbook.in |
| PubChem CID | 16039314 | cenmed.comnih.gov |
| Appearance | Solid | carlroth.com |
| Melting Point | ~185 °C | carlroth.com |
| Role | Peptide Coupling Reagent | biosynth.comsmolecule.comiris-biotech.dethaiscience.info |
| Reagent Family | Phosphonium salt, derived from 6-Cl-HOBt, associated with Oxyma family | biosynth.comiris-biotech.decsic.esluxembourg-bio.com |
This compound's ability to facilitate difficult couplings and its compatibility with standard synthetic techniques contribute to its continued use and importance in the synthesis of complex peptide structures for various research and potential therapeutic applications. smolecule.comthaiscience.infogoogle.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6-chlorobenzotriazol-1-yl)oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN6OP.F6P/c19-16-7-8-17-18(15-16)25(21-20-17)26-27(22-9-1-2-10-22,23-11-3-4-12-23)24-13-5-6-14-24;1-7(2,3,4,5)6/h7-8,15H,1-6,9-14H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZCQEPNBRAYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClF6N6OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893413-42-8 | |
| Record name | (6-Chloro-1H-benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Reaction Pathways of Pyclock
Comparative Mechanistic Studies with Other Phosphonium (B103445) Coupling Reagents
The efficacy and mechanistic nuances of Pyclock can be better understood through comparison with other members of the phosphonium salt family of coupling reagents, notably its direct analog, PyBOP, and the highly reactive PyAOP.
PyBOP, or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526), is structurally identical to this compound, with the exception of the chlorine atom on the benzotriazole (B28993) ring. biosynth.com It utilizes HOBt as its activating moiety. The fundamental mechanism of carboxyl activation via an (acyloxy)phosphonium intermediate followed by the formation of an active ester is the same for both reagents. wikipedia.org
The primary difference in their reactivity profiles stems from the electronic properties of their respective leaving groups. As noted, the 6-Cl-HOBt derived from this compound is more acidic than the HOBt from PyBOP. smolecule.compeptide.com This translates directly to the reactivity of the active esters they form. The Cl-OBt ester is a more potent acylating agent than the OBt ester, leading to faster reaction kinetics with this compound. biosynth.comsigmaaldrich.com Studies have indicated that this compound gives better performance than PyBOP in terms of both coupling efficiency and control of racemization. luxembourg-bio.com
| Feature | This compound | PyBOP |
| Full Name | (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| Activating Moiety | 6-Chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) | 1-hydroxybenzotriazole (B26582) (HOBt) |
| Active Ester | 6-chloro-1-benzotriazolyl (Cl-OBt) ester | 1-benzotriazolyl (OBt) ester |
| Reactivity | Higher | Lower |
| Racemization Control | Slightly superior to PyBOP luxembourg-bio.com | Generally effective, but slightly lower than this compound luxembourg-bio.com |
PyAOP, or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is another phosphonium-based reagent that offers a different modification to the core benzotriazole structure. peptide.com Instead of a chlorine substituent, PyAOP incorporates a nitrogen atom at the 7-position of the ring system, being derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). luxembourg-bio.com
The presence of the nitrogen atom in the HOAt moiety provides a "neighboring group effect" that can stabilize the transition state of the aminolysis step, further accelerating the coupling reaction. wikipedia.org This makes PyAOP one of the most reactive phosphonium salts available, particularly effective in difficult couplings such as those involving N-methylated amino acids. peptide.comluxembourg-bio.com
From a mechanistic standpoint, the key distinction is the enhanced reactivity and superior racemization suppression of the OAt active ester compared to both OBt and Cl-OBt esters. Comparative studies have shown that couplings performed with PyAOP result in significantly less racemization than those with either this compound or PyBOP. luxembourg-bio.com However, this high reactivity must be managed to prevent potential side reactions.
| Feature | This compound | PyAOP |
| Full Name | (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| Activating Moiety | 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | 1-hydroxy-7-azabenzotriazole (HOAt) |
| Active Ester | 6-chloro-1-benzotriazolyl (Cl-OBt) ester | 7-azabenzotriazolyl (OAt) ester |
| Reactivity | High | Very High luxembourg-bio.com |
| Racemization Control | Good | Excellent, superior to this compound luxembourg-bio.com |
| Key Advantage | High efficiency for difficult couplings sigmaaldrich.com | Superior racemization suppression and effectiveness with N-methyl amino acids peptide.comluxembourg-bio.com |
Influence of Leaving Group Acidity on Reaction Efficiency
The reactivity of phosphonium salt-based coupling reagents like this compound is significantly influenced by the nature of the leaving group. In this compound, the leaving group is 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt). The acidity of this leaving group plays a crucial role in the efficiency of the coupling reaction. A more acidic leaving group is a better leaving group, which generally leads to a faster and more efficient reaction.
The acidity of the hydroxybenzotriazole (B1436442) derivative is a key determinant of the reactivity of the active ester intermediate formed during the coupling reaction. A lower pKa value of the HOBt derivative corresponds to a more acidic compound and, consequently, a more reactive active ester. The presence of the electron-withdrawing chlorine atom at the 6-position of the benzotriazole ring in 6-Cl-HOBt lowers its pKa compared to the unsubstituted HOBt. This increased acidity makes the 6-Cl-OBt ester, formed from this compound, more reactive than the corresponding OBt esters generated from reagents like PyBOP. luxembourg-bio.comsigmaaldrich.com
This enhanced reactivity translates to faster activation of the carboxylic acid and more efficient coupling, especially in challenging cases involving sterically hindered amino acids. luxembourg-bio.com Research has shown that the activation of the sterically hindered Fmoc-Aib-OH was faster with this compound than with PyBOP. luxembourg-bio.com However, this increased reactivity also means that the 6-Cl-HOBt active ester is more unstable than the HOBt ester. In the absence of a nucleophile, the rate of active ester formation can become lower than its decomposition rate over time. luxembourg-bio.com
The following table presents a comparison of the stability of this compound with other phosphonium salts in DMF, which can be correlated with their reactivity.
| Coupling Reagent | Remaining Reagent after 1h (%) | Remaining Reagent after 6h (%) | Remaining Reagent after 24h (%) |
|---|---|---|---|
| PyAOP | 96.1 | 80.9 | 51.7 |
| PyBOP | 99.5 | 98.9 | 95.5 |
| This compound | 99.6 | 98.7 | 95.4 |
Table 1. Stability of phosphonium salts in a 0.05 M DMF solution, as measured by HPLC. luxembourg-bio.com
While PyAOP is less stable and therefore more reactive, PyBOP and this compound exhibit greater stability. The enhanced reactivity of this compound over PyBOP, due to the more acidic leaving group, is particularly advantageous in difficult couplings.
Further illustrating the impact of the leaving group, a comparative study on the synthesis of the linear oxytocin (B344502) peptide showed that this compound provided good purity at both short (2 x 1 min) and long (2 x 20 min) coupling times. This performance is attributed to the high acidity of 6-Cl-HOBt (pKa = 3.35) compared to HOBt (pKa = 4.60) in PyBOP.
| Activator | Crude Purity (%) at 2x1 min coupling | Crude Purity (%) at 2x20 min coupling |
|---|---|---|
| HCTU | 77.68 | 75.05 |
| HATU | 70.27 | 71.49 |
| HDMC | 72.58 | 71.79 |
| COMU | 83.63 | 79.00 |
| PyBOP | 48.11 | 73.01 |
| This compound | 65.31 | 63.85 |
| PyOxim | 22.33 | 73.65 |
Table 2. Crude % purity data for linear oxytocin synthesized with multiple activators using different coupling times. reddit.com
Kinetic and Thermodynamic Aspects of this compound-Mediated Couplings
The formation of a peptide bond is a thermodynamically unfavorable process, meaning it requires an input of energy to proceed. youtube.com Coupling reagents like this compound are essential for overcoming this thermodynamic barrier by providing an alternative, lower-energy reaction pathway. Kinetically, the uncatalyzed formation of an amide bond is very slow. This compound accelerates this process by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
While specific kinetic and thermodynamic parameters for this compound-mediated reactions are not extensively documented in publicly available literature, some general principles and comparative observations can be made. The reaction rate of peptide coupling is influenced by several factors, including the concentration of reactants, temperature, and the nature of the solvent and coupling reagent.
The enhanced reactivity of this compound, as discussed in the previous section, suggests favorable kinetics compared to reagents with less acidic leaving groups, particularly in sterically hindered systems. The observation that the activation of Fmoc-Aib-OH is faster with this compound than with PyBOP is a direct indication of a faster reaction rate under those conditions. luxembourg-bio.com
In the context of racemization, which is a critical kinetic and stereochemical consideration in peptide synthesis, this compound has been shown to offer a slight improvement over PyBOP. luxembourg-bio.com However, in the same study, PyAOP demonstrated significantly less racemization than both this compound and PyBOP, indicating that the nature of the phosphonium salt and the leaving group has a complex influence on the various kinetic pathways, including the desired peptide bond formation and the undesired racemization.
Advanced Applications of Pyclock in Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) with Pyclock
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the efficient assembly of peptide chains on a solid resin support. wikipedia.orgbachem.com this compound has proven to be a highly effective coupling reagent within this framework, particularly due to its nature as a phosphonium (B103445) salt. iris-biotech.de Unlike aminium-based reagents such as HATU or HBTU, this compound does not react with the free N-terminal amino group of the growing peptide chain. luxembourg-bio.comiris-biotech.de This key characteristic prevents a common side reaction known as guanidinylation, which can cap the peptide and terminate chain elongation. iris-biotech.deluxembourg-bio.com Consequently, this compound can be utilized in excess to drive reactions to completion without the risk of generating truncating side products, a significant advantage for slow or difficult couplings. iris-biotech.deiris-biotech.de
The efficiency of a coupling reagent is often evaluated by its performance under accelerated synthesis protocols. Comparative studies have investigated the efficacy of this compound against other common activators in fast conventional Fmoc-SPPS protocols. luxembourg-bio.com One study demonstrated that this compound, along with reagents like COMU and HATU, performed effectively even with significantly reduced coupling times. luxembourg-bio.com For instance, in the synthesis of the peptide 65-74 ACP, this compound yielded high crude purity with both short (2 x 1 minute) and long (2 x 20 minutes) coupling times, showcasing its high reactivity. luxembourg-bio.com This ability to maintain high coupling efficiency under shorter reaction times is crucial for increasing productivity in peptide synthesis. luxembourg-bio.com
| Peptide Sequence | Activator | Coupling Time | Crude Purity (%) |
|---|---|---|---|
| 65-74 ACP (VQAAIDYING) | This compound | 2 x 1 min | 90.39 |
| 2 x 20 min | 90.31 | ||
| PyBOP | 2 x 1 min | 84.58 | |
| 2 x 20 min | 89.69 | ||
| G-LHRH (H-GHWSYGLRPG-NH2) | This compound | 2 x 1 min | 86.81 |
| 2 x 20 min | 87.31 | ||
| HATU | 2 x 1 min | 88.62 | |
| 2 x 20 min | 89.98 |
Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. luxembourg-bio.com
The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid), presents a significant challenge in peptide synthesis. researchgate.net The bulky nature of these residues can impede the approach of the activated amino acid to the N-terminal amine, leading to slow and incomplete coupling reactions. researchgate.net this compound's high reactivity makes it particularly well-suited for these demanding couplings. iris-biotech.deiris-biotech.de Research has shown that this compound performs better than its structural predecessor, PyBOP, in difficult syntheses, including those involving N-methylated amino acids. luxembourg-bio.com The enhanced acylating activity of the 6-Cl-OBt ester generated by this compound helps to overcome the steric barriers, resulting in higher yields and purities. luxembourg-bio.com
| Coupling Reagent | Yield (%) |
|---|---|
| PyAOP | 81 |
| This compound | 75 |
| PyBOP | 69 |
*Data reflects the synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH2. This compound demonstrates superior efficiency to PyBOP. luxembourg-bio.com
"Difficult sequences" are peptide chains that are prone to aggregation and the formation of stable secondary structures on the solid support. nih.govpeptide.com These phenomena can block reactive sites, leading to incomplete deprotection and coupling steps, ultimately resulting in low yields and the generation of deletion sequences. nih.gov this compound's effectiveness in these scenarios stems from its high reactivity and its ability to be used in excess without causing chain termination. iris-biotech.deiris-biotech.de This allows for prolonged coupling times or double-coupling strategies to be employed effectively, helping to drive the reaction to completion even when the peptide chain is aggregated. americanpeptidesociety.org The use of a highly efficient reagent like this compound can be a key strategy in mitigating the challenges posed by these aggregation-prone sequences. luxembourg-bio.comresearchgate.net
The two predominant strategies in SPPS are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection. peptide.comamericanpeptidesociety.org
Fmoc-Protection: The Fmoc/tBu strategy is the most widely used method in modern SPPS due to its milder deprotection conditions (typically piperidine (B6355638) in DMF) and the orthogonal nature of its protecting groups. bachem.comaltabioscience.comnih.gov this compound is fully compatible with and frequently used in Fmoc-based synthesis. luxembourg-bio.com Its role as a coupling agent is independent of the deprotection chemistry, allowing it to be seamlessly integrated into the activation step of the synthesis cycle following the Fmoc removal. wikipedia.org
Boc-Protection: The Boc/Bzl strategy, while older, remains valuable for certain applications, such as the synthesis of long or difficult sequences where aggregation can be an issue. peptide.comnih.gov Deprotection is achieved using moderate acid (like trifluoroacetic acid, TFA), while final cleavage requires a strong acid like hydrogen fluoride (B91410) (HF). peptide.comnih.gov As a coupling reagent, this compound's function is to activate the carboxylic acid of the incoming amino acid, a step that is mechanistically compatible with the Boc strategy. After the Boc group is removed and the resulting TFA salt is neutralized, this compound can be used with a base like N,N-diisopropylethylamine (DIEA) to facilitate peptide bond formation. wikipedia.orgpeptide.com
Solution-Phase Peptide Synthesis with this compound
While SPPS dominates in research settings, solution-phase peptide synthesis remains important, particularly for large-scale industrial production and the synthesis of certain complex peptides. wikipedia.orglibretexts.org this compound is also utilized in solution-phase methodologies. biosynth.com
The primary challenge in solution-phase synthesis is the purification of the product after each coupling step, as byproducts and excess reagents must be removed through extraction or crystallization, unlike the simple washing steps in SPPS. wikipedia.orglibretexts.org
Advantages of using this compound in this context include:
High Reactivity and Yield: this compound's ability to rapidly form activated esters leads to faster reaction times and higher yields, which is economically advantageous in large-scale synthesis. luxembourg-bio.com
Reduced Racemization: As a phosphonium salt derived from a HOBt analogue (6-Cl-HOBt), this compound is effective at suppressing racemization during the activation of the amino acid, a critical factor for maintaining the chiral integrity of the final peptide. iris-biotech.deluxembourg-bio.com
Challenges associated with this compound in solution-phase include:
Byproduct Removal: The byproducts of the coupling reaction, namely the phosphonium oxide and 6-Cl-HOBt, are soluble in common organic solvents. Their removal from the desired peptide product requires careful optimization of purification procedures, which can be more complex than in SPPS. wikipedia.org
This compound in Cyclic Peptide Synthesis
Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. However, their synthesis, particularly the key macrocyclization step, presents significant challenges. This compound has proven to be an effective reagent for facilitating this crucial transformation.
The formation of a cyclic peptide via an amide bond (lactamization) is an entropically unfavorable process that requires a highly efficient coupling reagent to favor the intramolecular reaction over intermolecular oligomerization. This compound is frequently employed in on-resin cyclization strategies, which leverage the pseudo-dilution effect of the solid support to promote the desired ring closure. wikipedia.orgnih.gov
A common strategy involves the following steps:
Solid-Phase Synthesis: The linear peptide precursor is assembled on a solid support using standard Fmoc-based chemistry. The peptide is anchored to the resin via the side chain of an amino acid (e.g., Asp, Glu, or Lys), leaving the N- and C-termini available for the cyclization reaction. wikipedia.org
Orthogonal Deprotection: The protecting groups on the N-terminal amine (e.g., Fmoc) and the C-terminal carboxylic acid are selectively removed.
On-Resin Cyclization: The head-to-tail cyclization is then mediated by a coupling reagent. A combination of this compound and a tertiary base such as N,N-diisopropylethylamine (DIEA) is a commonly used cocktail for this step. wikipedia.org this compound's high reactivity and inability to cause chain-terminating side reactions make it particularly well-suited for this critical ring-closing step. iris-biotech.deluxembourg-bio.com
Cleavage and Purification: Once cyclization is complete, the cyclic peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). The crude product is then purified by chromatography. wikipedia.org
Marine organisms are a rich source of structurally diverse and biologically active cyclic peptides. nih.govresearchgate.net The total synthesis of these natural products and their analogs is a crucial endeavor for pharmacological studies and drug development. These syntheses often rely on robust and efficient methods for the key macrocyclization step. nih.gov
Solid-phase peptide synthesis (SPPS) followed by a reagent-mediated macrocyclization is a primary strategy for accessing these complex molecules. researchgate.net Given its established efficacy in promoting on-resin cyclization, this compound is a suitable and powerful reagent for the synthesis of marine-derived cyclic peptides. Its ability to efficiently form the macrocyclic amide bond while minimizing common side reactions, such as racemization, is critical when dealing with precious and complex intermediates in a multi-step total synthesis.
The biological activity of a cyclic peptide is intrinsically linked to its three-dimensional structure, which is dictated by its amino acid sequence and the stereochemistry of each chiral center. nih.gov Therefore, controlling stereochemistry during synthesis is non-negotiable. The primary role of the coupling reagent in this context is to facilitate amide bond formation without compromising the stereochemical integrity of the amino acid residues.
This compound's design as a phosphonium salt of 6-Cl-HOBt directly addresses this challenge. The 6-Cl-HOBt moiety is a highly effective additive for suppressing the loss of chiral purity during peptide coupling. luxembourg-bio.com By ensuring that each amino acid is incorporated with its intended stereochemistry, this compound helps to enforce the conformational preferences designed into the peptide's sequence. While the final, preferred conformation of the cyclic peptide is primarily a result of the sequence itself (e.g., the inclusion of turn-inducing residues like proline or D-amino acids), the use of a high-fidelity coupling reagent like this compound is a prerequisite for achieving that target conformation reliably. gla.ac.uk
Specialized Synthetic Applications of this compound
Beyond its general utility, this compound is particularly valued for its ability to address one of the most persistent challenges in peptide chemistry: racemization.
Racemization, or epimerization, is the inversion of stereochemistry at the α-carbon of an amino acid during the activation and coupling steps. nih.gov This side reaction leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide, compromising the final product's purity and biological activity.
This compound is recognized as a racemization-suppressing reagent due to its 6-Cl-HOBt component. iris-biotech.de The mechanism of suppression involves the rapid formation of a 6-Cl-HOBt active ester from the activated carboxylic acid. This active ester is highly reactive towards the amine component but is significantly less prone to racemization via the formation of an oxazolone (B7731731) intermediate, which is the primary pathway for epimerization. nih.govuniurb.it The electron-withdrawing chlorine atom on the benzotriazole (B28993) ring increases the acidity of the N-hydroxyl group, leading to a more reactive and stable active ester compared to one derived from unsubstituted HOBt. luxembourg-bio.com
Research comparing different phosphonium coupling reagents has provided insights into their relative abilities to control racemization. While PyAOP (derived from HOAt) is often considered superior in minimizing racemization, this compound has demonstrated better performance than the widely used PyBOP. luxembourg-bio.com
| Coupling Reagent | Racemization Suppression Performance (Qualitative) |
|---|---|
| PyAOP | Very High (Significantly less racemization than this compound or PyBOP) |
| This compound | High (Slightly superior to PyBOP) |
| PyBOP | Good |
This table summarizes the qualitative findings from comparative studies on racemization control. luxembourg-bio.com
Chemo- and Regioselective Couplings
Chemoselectivity in peptide synthesis refers to the ability of a reagent to facilitate the reaction between a specific carboxyl group and a specific amino group without promoting undesirable side reactions at other functional groups present in the peptide chain. This compound, chemically known as 6-chloro-benzotriazole-1-y-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526), demonstrates a high degree of chemoselectivity, primarily by avoiding a common side reaction associated with aminium/uronium-type coupling reagents. luxembourg-bio.com
Unlike reagents such as HBTU or HATU, this compound is a phosphonium salt that does not react with free amino groups. iris-biotech.deiris-biotech.de This characteristic is crucial because it prevents the guanidinylation of the N-terminus of the growing peptide chain—a side reaction that terminates chain elongation and complicates purification. iris-biotech.de This property makes this compound exceptionally useful for challenging synthetic steps where the coupling reaction is inherently slow, such as during the incorporation of sterically hindered amino acids or in peptide cyclization. luxembourg-bio.comiris-biotech.deiris-biotech.de
The ability to avoid N-terminal capping allows for the use of excess this compound to ensure the complete activation of the carboxylic acid, driving the desired coupling reaction to completion without the risk of generating truncated sequences via guanidinylation. iris-biotech.deiris-biotech.de This feature provides a significant advantage in achieving high-purity target peptides, especially in complex syntheses.
A comparative study on the performance of various activators in fast Fmoc solid-phase peptide synthesis (SPPS) showed that this compound performs well, particularly with shorter reaction times, indicating its efficiency. luxembourg-bio.com While aminium reagents are highly effective, their potential for side reactions necessitates careful control of stoichiometry, a constraint that is relaxed when using phosphonium reagents like this compound.
| Feature | This compound (Phosphonium Salt) | HBTU/HATU (Aminium/Uronium Salts) |
|---|---|---|
| Reaction with N-terminus | Does not react with the free amino group. iris-biotech.deiris-biotech.de | Can react with the free amino group, causing guanidinylation. |
| Risk of Chain Termination | Minimal, as guanidinylation is avoided. iris-biotech.de | Present, due to the formation of a non-extendable guanidine (B92328) moiety at the N-terminus. |
| Use of Excess Reagent | Can be used in excess to drive reactions to completion. iris-biotech.deiris-biotech.de | Use of excess reagent increases the risk of side reactions. |
| Ideal Applications | Slow couplings, cyclizations, and synthesis with hindered amino acids. iris-biotech.deiris-biotech.de | Routine and rapid couplings where activation is not slow. |
Synthesis of Peptide Conjugates and Derivatized Peptides
The synthesis of peptide conjugates, where a peptide is linked to another molecule such as an organic compound, and derivatized peptides, which have been chemically modified, often requires robust and highly selective coupling reagents. This compound has proven to be an effective tool in these advanced applications, facilitating the formation of amide bonds between peptides and various substrates.
This compound has also demonstrated superior performance in the derivatization of surfaces with peptides for bioreceptor attachment. In a comparative study, the activation of a peptide with this compound for immobilization resulted in a 2.6-fold increase in the attachment level compared to the standard EDAC/NHSS activation protocol. luxembourg-bio.com This enhanced efficiency in conjugation directly led to an improved signal in subsequent bioassays. luxembourg-bio.com These examples highlight this compound's utility in creating complex, modified peptides for therapeutic and diagnostic purposes.
| Application | Synthesis Details | Role of this compound | Reported Outcome |
|---|---|---|---|
| Antiviral C-3 Peptide Conjugate | Solution-phase synthesis using Boc chemistry. thaiscience.info | Used as the coupling agent to form the amide bond between the peptide and an organic moiety. thaiscience.info | The final conjugate was obtained in 50% overall yield. thaiscience.info |
| Bioreceptor Immobilization | Peptide attachment to a sensor surface. luxembourg-bio.com | Used for the activation of the peptide prior to its conjugation to the surface. luxembourg-bio.com | Achieved a 2.6-fold increase in attachment level compared to EDAC/NHSS. luxembourg-bio.com |
Pyclock in the Synthesis of Biologically Active Peptides
Design and Synthesis of Therapeutic Peptides utilizing Pyclock
The synthesis of therapeutic peptides is a cornerstone of modern drug development. These molecules, which include antiviral agents, enzyme inhibitors, and antimicrobial compounds, often feature complex structures that demand robust and efficient chemical synthesis methods. thaiscience.infomagtech.com.cnnih.gov
Antiviral Peptides and their Chemical Synthesis Pathways
Antiviral peptides function by interfering with various stages of the viral life cycle. thaiscience.info Their chemical synthesis is predominantly carried out using solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of amino acids on a solid resin support. thaiscience.info This method facilitates the creation of complex peptide sequences, including those with unnatural amino acids or other modifications designed to enhance antiviral activity. nih.gov
The chemical synthesis pathway involves repeated cycles of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. thaiscience.info The choice of coupling reagent is critical to ensure high yields and purity of the final peptide. Reagents like this compound are highly suitable for this purpose due to their efficiency, which is crucial when synthesizing long or difficult peptide sequences that are often characteristic of antiviral candidates. luxembourg-bio.com Its ability to be used in excess without causing chain termination is a significant advantage in ensuring that each coupling step proceeds to completion. iris-biotech.de
Peptide-Based Inhibitors for Protein Targets
Many diseases are driven by aberrant protein-protein interactions (PPIs), making them prime targets for therapeutic intervention. nih.govfrontiersin.org Peptide-based inhibitors are designed to mimic one of the partner proteins, thereby disrupting the disease-causing interaction. mdpi.com A major challenge in designing these inhibitors is their often-low proteolytic stability and conformational flexibility in solution. nih.gov
To overcome these limitations, a common strategy is to introduce structural constraints, such as cyclization, to lock the peptide into its biologically active conformation. nih.govnih.gov This "stapling" or cyclization not only enhances binding affinity but also increases resistance to degradation by proteases. nih.gov The synthesis of these cyclic peptides is a chemically demanding step where the choice of coupling reagent is paramount. This compound is particularly well-suited for such applications, as it is noted for its high efficiency in promoting cyclization reactions, a process that can be slow and low-yielding with less potent reagents. biosynth.comiris-biotech.de
Antimicrobial Peptides (AMPs) and Structure-Activity Relationships
With the rise of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics. nih.govfrontiersin.org AMPs typically act by disrupting the bacterial cell membrane or interfering with intracellular processes. magtech.com.cnnih.gov Their effectiveness is governed by specific structure-activity relationships (SAR), where factors like net positive charge, amphipathicity (the spatial separation of hydrophobic and hydrophilic residues), and secondary structure are crucial for activity. frontiersin.orgmdpi.comresearchgate.net
The chemical synthesis of AMPs allows for the systematic modification of their structure to optimize these properties. nih.govnih.gov For example, amino acid substitutions can be made to fine-tune the balance of charge and hydrophobicity, or non-natural amino acids can be incorporated to enhance stability. nih.gov The synthesis of these modified and often complex AMPs benefits from a highly efficient coupling reagent. This compound's proven performance in difficult couplings and its ability to minimize racemization ensure the production of structurally precise peptides, which is essential for elucidating and optimizing the SAR of novel AMPs. luxembourg-bio.com
This compound in the Creation of Peptides for Biosensor Development
Peptides are increasingly used as biorecognition elements in biosensors due to their high specificity, stability, and synthetic accessibility. nih.govrsc.org They can be designed to bind to a wide range of analytes, from proteins and nucleic acids to small molecules and metal ions. deakin.edu.au The performance of a peptide-based biosensor is critically dependent on the successful synthesis of the peptide probe and its effective immobilization onto a transducer surface. rsc.org
Protein-Peptide Conjugation Strategies
In many biosensor designs, peptides are conjugated to other molecules, such as proteins or fluorescent dyes, to facilitate signal transduction or enhance functionality. deakin.edu.aualtabioscience.com For instance, in immunoassays, a synthetically produced peptide antigen may be conjugated to a larger carrier protein to elicit an antibody response or to serve as a capture molecule. jpt.com
Common conjugation chemistries include thiol-maleimide coupling, where a cysteine-containing peptide reacts with a maleimide-activated protein, or the use of bifunctional linkers that react with amino or carboxyl groups on both the peptide and the protein. altabioscience.comjpt.com The synthesis of the peptide component of these conjugates requires a robust method to ensure high purity and yield before the conjugation step. The use of this compound in the SPPS of the peptide ensures that a high-quality peptide is available for subsequent conjugation, which is fundamental to the reliability of the final biosensor.
Attachment of Proteins to Transducer Surfaces
The physical attachment of the biological recognition element to the sensor's transducer surface is a critical step in biosensor fabrication. mdpi.comllnl.gov This immobilization must be stable and present the bioreceptor (e.g., a protein or peptide) in an orientation that allows it to interact effectively with the target analyte. researchgate.net
This compound has been demonstrated to be a highly effective reagent for this purpose. In a study focused on constructing a model biosensor, this compound was used to activate carboxyl groups on an optical fiber transducer for the subsequent attachment of the enzyme Horseradish Peroxidase (HRP). This method was directly compared to the standard activation protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in combination with N-Hydroxysuccinimide (NHS). The results showed that activation with this compound led to a significant increase in the amount of protein successfully attached to the surface. This enhanced immobilization efficiency directly translates to improved biosensor performance, such as higher signal output.
| Activation Method | Attached Bioreceptor | Transducer Type | Relative Attachment Level Increase (vs. EDAC/NHS) |
|---|---|---|---|
| EDAC / NHS | Horseradish Peroxidase (HRP) | Optical Fiber | 1.0x (Baseline) |
| This compound | Horseradish Peroxidase (HRP) | Optical Fiber | 2.6x |
Synthesis of Peptides for Structural Biology Studies
Structural biology techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed three-dimensional insights into the conformation and dynamics of peptides. The synthesis of peptides for these studies often requires specific modifications, such as isotope labeling, to facilitate data acquisition and analysis.
The incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into peptides is a powerful strategy for structural and functional studies by NMR spectroscopy. The choice of coupling reagent for incorporating expensive isotopically labeled amino acids is critical to ensure high coupling efficiency and minimize waste.
This compound has been successfully employed in the synthesis of selectively labeled peptides for structural analysis. In one study, the wild-type phospholamban (PLNWT) pentamer, a regulator of calcium transport in the sarcoplasmic reticulum, was synthesized with selective isotope labeling for solid-state NMR studies. nih.gov this compound was specifically chosen as the activator for the coupling of isotopically labeled amino acids, used at a twofold excess. nih.gov This demonstrates the utility of this compound in efficiently incorporating valuable isotopic labels, which is essential for detailed structural investigations of peptide assemblies. nih.gov
The following table summarizes the use of this compound in a representative synthesis of an isotopically labeled peptide for structural biology.
| Peptide Target | Isotope Labeling Scheme | Coupling Reagent for Labeled Residues | Purpose of Labeling |
| Phospholamban (PLNWT) | Selective ¹³C and ¹⁵N labeling | This compound | Solid-State NMR structural studies |
The preparation of high-purity peptides in sufficient quantities is a prerequisite for structural determination by NMR and X-ray crystallography. This compound has been utilized in the synthesis of peptides designed to adopt specific secondary structures, which are of interest for structural analysis.
For instance, this compound was used in the solid-phase synthesis of Nrf2-derived hydrocarbon stapled peptides. nih.gov Stapled peptides are conformationally constrained, making them excellent candidates for structural studies to understand their interaction with biological targets. In this case, the stapled peptides were designed to bind to the major groove of a specific DNA sequence. nih.gov The successful synthesis, facilitated by this compound, enabled the evaluation of their nucleic acid binding and cellular uptake, providing insights into their structure-activity relationships. nih.gov
While direct X-ray crystallography data of this compound-synthesized peptides is not extensively detailed in the provided context, the synthesis of conformationally defined peptides like cyclic and stapled peptides is a critical first step towards obtaining crystals for diffraction studies. nih.govwikipedia.orgrsc.org The high purity and yield of peptides synthesized using this compound contribute to the feasibility of subsequent structural analyses.
Development of Peptide-Based Probes and Imaging Agents
Peptide-based probes and imaging agents are valuable tools for diagnosing and monitoring diseases. These agents often consist of a peptide that targets a specific biomarker, conjugated to a signaling moiety such as a fluorophore or a radionuclide. The synthesis of these complex conjugates requires robust and efficient chemical methods.
This compound has been employed in the synthesis of dual-labeled peptides for molecular imaging. In one example, a cyclic peptide targeting matrix metalloproteinase-9 (MMP-9) was synthesized for dual-labeling with a positron emission tomography (PET) radionuclide (⁶⁴Cu) and a near-infrared (NIR) fluorescent dye (IRDye 800CW). nih.gov The cyclization of the linear peptide on the solid support was accomplished using this compound in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). nih.gov This efficient cyclization was a key step in creating a stable scaffold for the subsequent attachment of the imaging labels. The resulting dual-labeled peptide allowed for both PET and optical imaging, demonstrating the utility of this compound in the synthesis of sophisticated peptide-based imaging agents. nih.gov
The following table outlines the role of this compound in the synthesis of a peptide-based imaging agent.
| Imaging Agent | Target | Role of this compound | Imaging Modalities |
| Dual-labeled cyclic peptide | Matrix Metalloproteinase-9 (MMP-9) | On-resin cyclization of the peptide backbone | PET and Near-Infrared Fluorescence |
Comparative Performance and Optimization of Pyclock in Synthetic Protocols
Evaluation of Coupling Efficiency: Pyclock vs. Other Reagents
The efficiency of a coupling reagent is paramount in synthetic protocols, directly impacting reaction outcomes, particularly in terms of yield and purity. This compound's performance has been benchmarked against various other coupling agents, providing insights into its efficacy in different synthetic scenarios.
Comparison with Other Phosphonium (B103445) Salts (e.g., PyBOP, PyAOP)
This compound has been directly compared to other phosphonium salts, notably PyBOP and PyAOP. This compound is the 6-chloro analogue of PyBOP, and the presence of the electron-withdrawing chlorine atom on the benzotriazole (B28993) ring in this compound makes the corresponding 6-Cl-OBt active ester more reactive than the OBt ester generated by PyBOP. smolecule.combiosynth.comluxembourg-bio.com This enhanced reactivity contributes to faster and more efficient activation of the carboxyl group. smolecule.com
Comparative studies have indicated that this compound generally shows better performance than PyBOP in terms of coupling efficiency and racemization control. luxembourg-bio.com For instance, in the activation of Fmoc-Aib-OH, a sterically hindered amino acid, the activation process was observed to be faster with this compound than with PyBOP. luxembourg-bio.com In the synthesis of pentapeptides, this compound demonstrated higher yields compared to PyBOP in certain cases. luxembourg-bio.com
Impact on Reaction Times and Yields
Research findings suggest that this compound is an efficient coupling agent that can lead to high yields, even in challenging syntheses. For example, in the synthesis of a pentameric peptide containing the non-standard amino acid Aib, this compound achieved a remarkable yield of 96.6% with minimal side products. google.com this compound has also been shown to be effective in synthesizing peptides containing unnatural amino acids where other coupling agents have failed. google.com
While specific comprehensive data tables directly comparing reaction times and yields for a wide range of substrates with this compound versus all other reagents (HATU, HCTU, PyBOP, PyAOP) across identical conditions are not extensively available in the provided snippets, the information suggests that this compound offers advantages in terms of efficiency and yield, particularly in difficult coupling scenarios where its inability to cause chain termination is beneficial. smolecule.comsigmaaldrich.comcsic.esiris-biotech.decsic.esgoogle.com
Assessment of Racemization Control with this compound
Maintaining chiral purity is a critical aspect of peptide synthesis. Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid residue during coupling, can lead to the formation of unwanted diastereomers, complicating purification and potentially affecting biological activity.
Studies on Model Peptide Sequences Prone to Racemization
Studies evaluating the racemization control of coupling reagents often employ model peptide sequences known to be prone to racemization. One such system is the coupling of Z-Phe-Val-OH to Pro-NH2 or similar sequences. csic.esluxembourg-bio.com
Research comparing this compound with other phosphonium salts in racemization studies has yielded varied results depending on the specific peptide sequence and conditions. In one study using the Z-Phe-Val-Pro-NH2 system, this compound showed lower racemization rates than PyBOP. luxembourg-bio.com However, in the same study, PyAOP resulted in much less racemization than both this compound and PyBOP. luxembourg-bio.com Another study indicated that while Oxyma-based phosphonium salts (PyOxim and PyOxB) showed greater capacity to suppress racemization than PyAOP, PyBOP, and this compound in a solution-phase coupling, this compound still outperformed PyBOP in racemization control. csic.es
Here is a table summarizing some comparative racemization data:
| Entry | Coupling Reagent | Racemization (dl%) (Z-Phg-Pro-NH2) | Racemization (ldl%) (Z-Phe-Val-Pro-NH2) |
| 1 | PyAOP | 2.2 csic.es | 3.0 csic.es |
| 2 | PyBOP | 5.8 csic.es | 12.5 csic.es |
| 3 | This compound | 1.6 csic.es | 8.6 csic.es |
| 4 | PyOxim | 0.3 csic.es | 5.7 csic.es |
| 5 | PyOxB | 0.6 csic.es | 5.3 csic.es |
Note: Data extracted from a comparative study using specific model peptide sequences. csic.es
These results suggest that this compound offers improved racemization control compared to PyBOP, although other reagents like PyAOP and the newer Oxyma-based phosphonium salts may exhibit even lower racemization rates in certain model systems. csic.esluxembourg-bio.com
Factors Influencing Chiral Purity in this compound-Mediated Reactions
Several factors can influence chiral purity in peptide synthesis, including the choice of coupling reagent, the reaction solvent, temperature, reaction time, the presence and nature of additives (such as bases), and the specific amino acid sequence being coupled.
In this compound-mediated couplings, as with other coupling reagents, the reaction conditions play a crucial role in minimizing racemization. The presence of the 6-chloro-HOBt moiety in this compound contributes to its performance in racemization suppression. luxembourg-bio.comluxembourg-bio.com The acidity of the additive linked to the coupling reagent influences the reactivity of the active ester and can impact racemization. luxembourg-bio.com
Side-Reaction Minimization and Byproduct Analysis
Minimizing unwanted side reactions is critical for achieving high yields and purity in peptide synthesis. This compound demonstrates specific advantages in this regard compared to some other coupling reagents.
Suppression of Guanidinylation in Peptide Synthesis
A significant advantage of this compound, particularly when compared to aminium-type coupling reagents such as HBTU and HATU, is its inability to react with free amino groups. iris-biotech.desigmaaldrich.com This characteristic prevents the undesirable side reaction of guanidinylation, where the N-terminus of the growing peptide chain can be modified by the coupling reagent itself. iris-biotech.decsic.es Guanidinylation leads to chain termination, reducing the yield of the desired full-length peptide. csic.es The structure of this compound, specifically its electrophilic phosphorus center, does not react with the amine moiety, thus preventing this detrimental side reaction. csic.es This property makes this compound particularly useful for slow couplings, cyclization reactions, and when the reagent is used in excess to ensure complete activation of the carboxylic acid function. sigmaaldrich.comiris-biotech.de
Formation of Unwanted Byproducts and their Mitigation
During the peptide coupling reaction mediated by this compound, the primary byproduct formed is 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), which serves as the leaving group. biosynth.comsigmaaldrich.comsigmaaldrich.com The formation of this byproduct is inherent to the activation mechanism of this compound. The breakdown product, 6-Cl-HOBt, can be monitored using techniques such as TLC and HPLC to follow the progress of the coupling reaction. google.com
While this compound is effective at suppressing guanidinylation, some studies indicate that it may exhibit slightly higher racemization rates compared to other reagents like PyAOP. smolecule.com Racemization, the conversion of a chiral amino acid from one stereoisomeric form to another (e.g., L to D), can lead to the formation of epimeric peptides, which can affect the biological activity and properties of the final product. smolecule.com The extent of racemization can be influenced by various factors, including the coupling reagent, solvent, base, temperature, and the specific amino acid sequence.
Mitigation strategies for potential racemization when using this compound, or any coupling reagent, often involve optimizing reaction conditions such as minimizing reaction time, lowering temperature, and carefully selecting the base and its concentration. Research into comparative performance of coupling reagents often includes evaluation of racemization levels in specific peptide synthesis models. For instance, studies comparing Oxyma-based phosphonium salts like PyOxP and PyOxB to benzotriazole-based ones including this compound have shown differences in racemization control depending on the coupling strategy (stepwise vs. segment couplings) and solvent. luxembourg-bio.com
| Coupling Reagent | Racemization (%) in Solution-Phase Model luxembourg-bio.com | Racemization (%) in Solid-Phase Model luxembourg-bio.com |
| PyAOP | 1.0 | 11 |
| PyBOP | - | 12 |
| This compound | 0.6 | 13 |
| PyOxP | 0.2 | 3 |
| PyOxB | 0.3 | 2 |
Note: Data adapted from comparative studies on racemization models. Specific conditions of the models (amino acids, solvent, base, etc.) can influence the observed racemization rates.
Other unwanted byproducts, such as aspartimide formation and the generation of α-piperidinyl derivatives, can occur in peptide synthesis depending on the amino acid sequence and reaction conditions, although these are not specifically linked as primary byproducts of this compound's reaction mechanism itself. Strategies to reduce aspartimide formation, for example, may involve the use of specific additives or orthogonal protection schemes, independent of the coupling reagent used. thaiscience.info
Solvent Effects and Green Chemistry Considerations in this compound Utilization
The choice of solvent is a critical parameter in peptide synthesis, influencing the solubility of reactants, reaction kinetics, and the potential for side reactions.
Compatibility with Various Solvents in Peptide Synthesis
This compound is commonly used in conjunction with standard solvents employed in both liquid and solid-phase peptide synthesis. N,N-dimethylformamide (DMF) is a widely used solvent due to its ability to dissolve a broad range of protected amino acids and reagents, and this compound has demonstrated good solubility in DMF. luxembourg-bio.comresearchgate.net Dichloromethane (DCM) is another solvent that has been used in protocols involving this compound. luxembourg-bio.com The solubility of phosphonium salts like this compound is generally higher in more polar solvents such as DMF compared to less polar ones like DCM. luxembourg-bio.com The use of standard solvents allows for the effective activation of carboxylic acids by this compound and subsequent coupling with the amine component.
Research into Greener Solvent Alternatives for this compound-Mediated Couplings
The field of peptide synthesis is increasingly focused on adopting greener chemistry principles to reduce the environmental impact of synthetic processes. This includes exploring alternatives to traditional hazardous solvents like DMF and N-methyl-2-pyrrolidone (NMP). researchgate.netacs.org Research into greener solvents for peptide synthesis is an active area. Ideal green solvents should effectively dissolve reagents and protected peptides, promote efficient coupling reactions, and be compatible with solid supports used in SPPS. acs.org
While the broader context of greener solvents in peptide synthesis is being investigated, including the use of alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), specific detailed research focusing solely on the compatibility and performance of this compound in these newer green solvents is not extensively documented in the readily available literature. researchgate.netacs.org However, as this compound belongs to the Oxyma-based family of coupling reagents, and some research has explored the stability and potential use of other Oxyma derivatives like COMU in greener solvents such as GVL, it suggests a potential avenue for future research into this compound's application in more sustainable solvent systems. researchgate.netacs.org The current state of commercial peptide synthesis still largely relies on established solvent systems, but the drive towards greener alternatives is expected to influence the future optimization of coupling reagent utilization, including compounds like this compound. researchgate.net
Future Directions and Emerging Research Avenues for Pyclock
Exploration of Novel Pyclock Derivatives and Analogues
The development of novel coupling reagent derivatives is a continuous effort aimed at improving reactivity, selectivity, and reducing undesirable side reactions in peptide synthesis acs.orgglobalresearchonline.net. This compound, being a phosphonium (B103445) salt derived from 6-chloro-HOBt, is part of a family of onium salt coupling reagents biosynth.comluxembourg-bio.comhighfine.com. Future research directions involve the synthesis and evaluation of new analogues to fine-tune their performance for specific synthetic challenges.
Structure-Reactivity Relationship Studies of Modified this compound Compounds
Understanding the relationship between the chemical structure of coupling reagents and their reactivity is crucial for rational design nih.gov. Studies focusing on modified this compound compounds would likely investigate the impact of alterations to the phosphonium core or the 6-chlorobenzotriazole leaving group. For instance, modifying the substituents on the pyrrolidine (B122466) rings or exploring different halogen substitutions on the benzotriazole (B28993) moiety could lead to analogues with altered solubility, stability, or reactivity profiles. Such studies typically involve synthesizing a series of analogues and evaluating their performance in standard coupling reactions, including assessments of reaction rates, yields, and levels of racemization merckmillipore.com. Data from these studies can inform the design of next-generation coupling reagents with enhanced properties.
Development of this compound Reagents with Enhanced Selectivity
Achieving high chemoselectivity is paramount in the synthesis of complex peptides, especially those containing sensitive functional groups chemrxiv.org. Research into this compound derivatives with enhanced selectivity would focus on designing reagents that preferentially activate the carboxyl group while minimizing reactions with other nucleophilic centers present in unprotected amino acid side chains or the growing peptide chain luxembourg-bio.com. This could involve steric or electronic modifications to the reagent structure to control its interaction with different functional groups. The development of reagents that are less prone to side reactions like guanidinylation, a known issue with some uronium reagents but not typically with this compound, remains a key objective in the broader field biosynth.comluxembourg-bio.comlu.se.
This compound in Automated Peptide Synthesis Systems
Automated peptide synthesis has revolutionized the production of peptides, enabling high-throughput synthesis and improving reproducibility americanpeptidesociety.org. The integration of efficient coupling reagents like this compound into these automated platforms is essential for synthesizing complex sequences and cyclic peptides with greater speed and purity.
Integration and Performance in High-Throughput Synthesis
This compound's reported efficiency in challenging couplings makes it a strong candidate for use in high-throughput automated synthesis systems biosynth.comiris-biotech.de. Research in this area focuses on optimizing automated protocols using this compound for various peptide sequences and scales. This includes evaluating coupling times, reagent concentrations, and solvent systems to maximize yield and purity in an automated setting nih.govmerel.si. The performance of this compound in parallel synthesis platforms, where multiple peptides are synthesized simultaneously, is of particular interest for drug discovery and material science applications americanpeptidesociety.orggyrosproteintechnologies.com.
Automation of this compound-Mediated Cyclizations
Peptide cyclization is a critical step in synthesizing many biologically active peptides, often presenting significant synthetic challenges biotage.comrsc.org. This compound has been noted as being efficient for cyclization reactions biosynth.comiris-biotech.de. Automating this compound-mediated cyclizations on solid support or in solution is a key area of research. This involves developing automated protocols that can handle the specific requirements of cyclization, such as controlling concentration to favor intramolecular reaction and optimizing reaction times and temperatures chemrxiv.orgmerel.sigilson.com. Successful automation of this step can significantly streamline the synthesis of cyclic peptide libraries for screening and optimization chemrxiv.org.
Advanced Characterization Techniques for this compound Reaction Products
Accurate characterization of peptide synthesis products is vital to confirm the desired structure, assess purity, and identify any impurities or side products biosynth.comresolvemass.caoxfordglobal.combiopharmaspec.com. As peptide synthesis methods become more sophisticated, the need for advanced characterization techniques grows.
Application of Mass Spectrometry in Product Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the identity and assessing the purity of peptides and other molecules synthesized using this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. MALDI-TOF MS is frequently used for measuring peptide mass, providing crucial information about the successful formation of the desired product and the presence of truncated sequences or other by-products. rsc.org ESI-MS, often coupled with liquid chromatography (LC-MS), allows for detailed analysis of complex reaction mixtures, providing molecular weight information and aiding in the identification of impurities. rsc.orgacs.orgnih.gov High-resolution mass spectrometric analysis can provide precise mass measurements, enabling the determination of elemental composition and differentiation between products and closely related impurities. beilstein-journals.orgrsc.org The application of these MS techniques is essential for monitoring reaction progress, characterizing crude products, and verifying the identity and purity of purified compounds synthesized with this compound.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic methods are fundamental for the purification of compounds synthesized using this compound and for assessing their purity. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for both analytical and preparative purposes. rsc.orgrsc.orgacs.orgrsc.org Analytical HPLC is routinely used to determine the purity of crude and purified peptides, often employing C18 or C4 columns and gradients of acetonitrile/water with acidic modifiers like trifluoroacetic acid (TFA) or formic acid. rsc.orgrsc.org Preparative HPLC allows for the isolation of the desired product from reaction mixtures, removing unreacted starting materials, reagents, and by-products. rsc.orgrsc.orgrsc.org Other chromatographic techniques, such as size exclusion chromatography and immobilized metal ion adsorption chromatography (IMAC), may also be applicable depending on the nature of the synthesized molecule. google.com The selection of the appropriate stationary phase, mobile phase, and gradient is crucial for achieving efficient separation and high purity of compounds synthesized using this compound.
An example of chromatographic conditions used for peptide purification is shown below:
| Method Type | Column | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient (MeCN:H₂O with 0.1% TFA) | Flow Rate (mL/min) |
| Analytical RP-HPLC | Phenomenex Kinetex 5 μm C18, 100 Å | C18 | H₂O with 0.1% TFA | MeCN with 0.1% TFA | 0-2 min, 4% MeCN; 2-12 min 4-70% MeCN; 12-13 min, 70% MeCN; 13-14 min, 70-4% MeCN; 14-17 min 4% MeCN rsc.org | Not specified |
| Semi-preparative HPLC | Phenomenex Luna 5 μm C18(2), 100 Å | C18 | H₂O with 0.1% formic acid | MeCN with 0.1% formic acid | 0-4 min, 10% MeCN; 4-24 min 10-50% MeCN; 24-25 min, 50-80% MeCN; 25-30 min, 80% MeCN; 30-31 min 80-10% MeCN rsc.org | Not specified |
Theoretical and Computational Studies of this compound
Theoretical and computational methods can provide valuable insights into the reaction mechanisms involving this compound and the behavior of molecules synthesized using this reagent. These studies can complement experimental findings and guide the design of more efficient synthetic strategies.
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations can be employed to study the detailed reaction mechanisms by which this compound activates carboxylic acids and facilitates amide bond formation. These calculations can help elucidate the transition states, activation energies, and intermediates involved in the coupling reaction. While specific studies on the quantum chemistry of this compound's mechanism were not prominently found in the search results, quantum chemical calculations are used in related peptide research to understand molecular properties and reaction pathways. uit.no Applying these methods to this compound could provide a deeper understanding of its high reactivity and the factors influencing potential side reactions, such as racemization. smolecule.comluxembourg-bio.com Such studies could inform the optimization of reaction conditions to maximize yield and minimize undesired outcomes.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations can be used to study the behavior and interactions of this compound with reactants, solvents, and growing peptide chains, particularly in complex environments like solid-phase synthesis or solution-phase cyclizations. acs.orguit.nomdpi.combiorxiv.org MD simulations can provide information on the conformational dynamics of peptides synthesized using this compound, helping to understand how the coupling reagent influences the structure and folding of the product. uit.nomdpi.combiorxiv.org These simulations can also be valuable in studying the interactions between peptides and other molecules, such as antibodies, when the peptides are synthesized using this compound. biorxiv.org While direct MD simulations focusing solely on this compound's interactions with reactants during the coupling step were not explicitly detailed, MD simulations are a powerful tool in peptide chemistry research where this compound is utilized, offering insights into molecular behavior and stability.
Potential Applications of this compound Beyond Peptide Synthesis
While this compound's primary application is in peptide synthesis, its ability to activate carboxylic acids suggests potential applications in other areas of organic synthesis involving the formation of amide, ester, or related bonds.
One emerging area is the synthesis of hydroxamic acids. Research has shown that Oxyma-based reagents, to which this compound belongs, can be used for the synthesis of hydroxamic acids from carboxylic acids. csic.es This expands the utility of this class of reagents beyond the formation of peptide bonds and opens possibilities for synthesizing a variety of biologically active hydroxamic acid derivatives.
Furthermore, this compound's effectiveness in cyclization reactions in peptide synthesis iris-biotech.denih.govuit.no suggests its potential application in the synthesis of other cyclic molecules containing carboxylic acid and amine or alcohol functionalities. Exploring the use of this compound in the formation of lactams (cyclic amides) or lactones (cyclic esters) from suitable precursors could be a fruitful area of research.
While research on applications of this compound specifically outside of amide bond formation in peptides is less extensive in the provided search results, its core reactivity as a carboxylic acid activating agent makes it a candidate for exploration in other synthetic transformations requiring similar activation, potentially offering advantages in terms of efficiency or reduced side reactions compared to other reagents.
Q & A
Basic Research Questions
Q. How to conduct a systematic literature review on Pyclock’s physicochemical properties and prior research gaps?
- Methodological Answer : Begin by defining inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025, excluding computational predictions without experimental validation). Use databases like PubMed, Web of Science, and Scopus. Apply PRISMA guidelines for screening and data extraction . Organize findings into categories (e.g., synthesis methods, stability profiles) and identify discrepancies, such as conflicting reports on thermal degradation thresholds .
Q. What frameworks are suitable for formulating hypotheses about this compound’s reaction mechanisms in aqueous environments?
- Methodological Answer : Adapt the PICOT framework to structure hypotheses:
- P (Problem): this compound’s hydrolysis behavior.
- I (Intervention): Variation in pH/temperature.
- C (Comparison): Stability under neutral vs. acidic conditions.
- O (Outcome): Degradation rate constants.
- T (Time): Short-term (24h) vs. long-term (7d) exposure.
This ensures testable, measurable hypotheses aligned with experimental objectives .
Q. How to design controlled experiments for assessing this compound’s photostability?
- Methodological Answer :
- Variables : Light intensity (UV vs. visible spectrum), exposure duration, solvent polarity.
- Controls : Dark-stored samples and inert atmosphere batches.
- Replication : Triplicate runs per condition to assess inter-experimental variability.
- Tools : HPLC for quantifying degradation products; statistical analysis via ANOVA to confirm significance .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s catalytic activity reported across studies?
- Methodological Answer : Perform root-cause analysis:
- Step 1 : Compare experimental conditions (e.g., solvent purity, catalyst loading).
- Step 2 : Replicate key studies under standardized protocols.
- Step 3 : Apply meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., temperature gradients) .
- Step 4 : Publish negative results to clarify boundary conditions .
Q. What validation strategies ensure reproducibility in computational models predicting this compound’s binding affinities?
- Methodological Answer :
- Cross-validation : Compare DFT simulations with experimental crystallography/XRD data.
- Benchmarking : Use established software (e.g., Gaussian, AutoDock) with shared parameter sets.
- Sensitivity Analysis : Vary force fields or basis sets to assess model robustness .
- Data Sharing : Deposit raw computational outputs in repositories like Zenodo for peer verification .
Q. How to integrate this compound research with biomaterials science for interdisciplinary applications?
- Methodological Answer :
- Collaborative Frameworks : Define shared objectives (e.g., this compound’s biocompatibility in drug delivery).
- Data Harmonization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for cross-disciplinary data exchange.
- Ethical Review : Address dual-use risks (e.g., environmental toxicity) through institutional biosafety committees .
Data Analysis & Reporting
Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀ data.
- Outlier Detection : Use Grubbs’ test or Mahalanobis distance to exclude anomalous datapoints.
- Software : Implement in R (drc package) or Python (SciPy) with code transparency .
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
